molecular formula C19H19N5O7 B12382123 Photolumazine III

Photolumazine III

Cat. No.: B12382123
M. Wt: 429.4 g/mol
InChI Key: XZHBOWKLLNKVKN-ZOWXZIJZSA-N
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Description

Photolumazine III is a compound that belongs to the class of lumazines, which are derivatives of pteridine. It is known for its photoluminescent properties and is often studied in the context of its interactions with the major histocompatibility complex class I-related molecule 1 (MR1). This compound is significant in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Photolumazine III can be synthesized through a series of chemical reactions involving riboflavin derivatives. One common method involves the use of 5-amino-6-ribitylaminouracil as a precursor, which undergoes cyclization and subsequent modifications to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, purification, and crystallization. The scalability of these methods would depend on the demand and application of the compound in various industries.

Chemical Reactions Analysis

Types of Reactions: Photolumazine III undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its photoluminescent properties.

    Substitution: Substitution reactions can introduce different functional groups, altering its chemical behavior.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized lumazine derivatives, while substitution can result in functionalized lumazines with altered properties .

Scientific Research Applications

Photolumazine III has a wide range of applications in scientific research:

    Chemistry: Used as a photoluminescent probe to study chemical reactions and molecular interactions.

    Biology: Investigated for its role in the immune response, particularly in the presentation of microbial metabolites to mucosal-associated invariant T cells.

    Medicine: Explored for its potential in cancer research, as it can interact with MR1-restricted T cells, which have shown promise in targeting tumor cells.

    Industry: Utilized in the development of photoluminescent materials and sensors for various applications

Mechanism of Action

Photolumazine III exerts its effects primarily through its interaction with the major histocompatibility complex class I-related molecule 1. This interaction involves the binding of this compound to the antigen-presenting groove of the major histocompatibility complex class I-related molecule 1, which then presents the compound to mucosal-associated invariant T cells. This process is crucial for the immune response to microbial infections and has implications in cancer immunotherapy .

Comparison with Similar Compounds

Photolumazine III can be compared with other similar compounds such as:

    Photolumazine I: Another lumazine derivative with similar photoluminescent properties but different chemical structure.

    7,8-Didemethyl-8-hydroxy-5-deazariboflavin: A riboflavin analogue with distinct biological activities.

    Riboflavin: A well-known vitamin B2 compound with various biological functions.

Properties

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

hydron;6-(1H-indol-3-yl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate

InChI

InChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1

InChI Key

XZHBOWKLLNKVKN-ZOWXZIJZSA-N

Isomeric SMILES

[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O

Origin of Product

United States

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